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Compound of Interest

Compound Name: Ampicillin-d5

Cat. No.: B1381323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry

fragmentation pattern of Ampicillin-d5, a deuterated analog of the widely used β-lactam

antibiotic, ampicillin. Understanding the fragmentation behavior of isotopically labeled

compounds like Ampicillin-d5 is crucial for their use as internal standards in quantitative

bioanalytical assays, ensuring accuracy and reliability in drug metabolism and pharmacokinetic

studies. This document outlines the key fragment ions, proposes a fragmentation pathway, and

provides a detailed experimental protocol for its analysis.

Core Fragmentation Analysis
Under positive ion electrospray ionization (ESI) conditions, ampicillin and its deuterated analog,

Ampicillin-d5, undergo characteristic fragmentation upon collision-induced dissociation (CID).

The fragmentation pattern provides structural information, allowing for the identification and

quantification of the analyte. The primary fragmentation of ampicillin involves the cleavage of

the β-lactam ring and the bond connecting the side chain to the 6-aminopenicillanic acid core.

[1][2][3]

The key fragment ions observed for ampicillin ([M+H]⁺ at m/z 350.1) include m/z 192.0, 174.0,

160.0, and 106.1.[2][3] The ion at m/z 160.0 corresponds to the thiazolidine ring, while the ion

at m/z 106.1 is characteristic of the benzylamine side chain.[2] The fragment at m/z 192.0 is
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proposed to be formed through the loss of the amino group from the benzylamine side chain,

followed by rearrangement and cleavage of the β-lactam ring.[2] The ion at m/z 174.0 can be

attributed to the subsequent loss of a water molecule from the m/z 192.0 fragment.[2]

For Ampicillin-d5, the five hydrogen atoms on the phenyl group of the side chain are replaced

by deuterium atoms. This results in a 5 Dalton mass shift for the precursor ion and any

fragment ions containing the deuterated phenyl group.

Data Presentation: Quantitative Fragmentation Data
The table below summarizes the expected and observed mass-to-charge ratios (m/z) for the

precursor and major product ions of both ampicillin and Ampicillin-d5 in positive ion mode

mass spectrometry.

Compound
Precursor
Ion [M+H]⁺
(m/z)

Product Ion
1 (m/z)

Product Ion
2 (m/z)

Product Ion
3 (m/z)

Product Ion
4 (m/z)

Ampicillin 350.1 192.0 174.0 160.0 106.1

Ampicillin-d5 355.1 192.0 179.0 160.0 111.1

Note: The fragment ions at m/z 192.0 and 160.0 do not contain the deuterated phenyl group

and therefore do not exhibit a mass shift. The fragment at m/z 111.1 in Ampicillin-d5
corresponds to the deuterated benzylamine moiety. The fragment at m/z 179.0 is proposed

based on a similar fragmentation pathway to the m/z 174.0 ion in ampicillin, retaining the

deuterated phenyl group.

Experimental Protocols
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) methodology for the analysis of ampicillin, which can be adapted for Ampicillin-d5.

1. Sample Preparation:

Standard Solution Preparation: A stock solution of Ampicillin-d5 is prepared by dissolving

the reference standard in a suitable solvent such as methanol or a mixture of methanol and
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water. Serial dilutions are then made to prepare working standard solutions at desired

concentrations.

Biological Sample Extraction (e.g., Plasma, Urine): Protein precipitation is a common method

for extracting ampicillin from biological matrices. An aliquot of the biological sample is mixed

with a protein precipitating agent (e.g., acetonitrile or methanol, often containing the internal

standard, Ampicillin-d5). The mixture is vortexed and then centrifuged to pellet the

precipitated proteins. The resulting supernatant is collected for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:[2]

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is

commonly used.

Mobile Phase:

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: Methanol or acetonitrile.

Gradient Elution: A typical gradient might be:

0-2 min: 10% B

2-10 min: Linear gradient from 10% to 50% B

10-12 min: Hold at 50% B

12.1-15 min: Return to 10% B and equilibrate.

Flow Rate: 0.3 - 0.5 mL/min.

Injection Volume: 1 - 10 µL.

Column Temperature: 25 - 40 °C.
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3. Mass Spectrometry (MS) Conditions:[2]

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 - 4.5 kV.

Source Temperature: 120 - 150 °C.

Desolvation Gas Temperature: 350 - 450 °C.

Desolvation Gas Flow: 600 - 800 L/hr.

Collision Gas: Argon.

Multiple Reaction Monitoring (MRM) Transitions:

Ampicillin-d5:

Precursor Ion: m/z 355.1

Product Ions for monitoring: m/z 160.0, m/z 111.1

Ampicillin (if analyzing concurrently):

Precursor Ion: m/z 350.1

Product Ions for monitoring: m/z 160.0, m/z 106.1

Mandatory Visualization: Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for Ampicillin-d5.
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Caption: Proposed fragmentation pathway of Ampicillin-d5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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